N-cyclohexyl-4-(2-methyl-1-piperidinyl)-3-nitrobenzamide
Descripción general
Descripción
N-cyclohexyl-4-(2-methyl-1-piperidinyl)-3-nitrobenzamide, also known as CPP-109, is a compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of N-cyclohexyl-4-(2-methyl-1-piperidinyl)-3-nitrobenzamide involves the inhibition of HDAC, which results in an increase in the acetylation of histone proteins. This increase in histone acetylation leads to changes in gene expression, which can result in the modulation of various cellular processes.
Biochemical and Physiological Effects
N-cyclohexyl-4-(2-methyl-1-piperidinyl)-3-nitrobenzamide has been shown to have a variety of biochemical and physiological effects. In preclinical studies, it has been shown to reduce drug-seeking behavior in animal models of addiction. It has also been shown to improve memory and learning in animal models of cognitive impairment. In addition, N-cyclohexyl-4-(2-methyl-1-piperidinyl)-3-nitrobenzamide has been shown to have neuroprotective effects in animal models of neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-cyclohexyl-4-(2-methyl-1-piperidinyl)-3-nitrobenzamide is its specificity for HDAC inhibition, which allows for targeted modulation of gene expression. However, one limitation of N-cyclohexyl-4-(2-methyl-1-piperidinyl)-3-nitrobenzamide is its relatively short half-life, which may limit its therapeutic potential.
Direcciones Futuras
There are several possible future directions for research on N-cyclohexyl-4-(2-methyl-1-piperidinyl)-3-nitrobenzamide. One area of interest is the development of more potent and selective HDAC inhibitors. Another area of interest is the investigation of the potential therapeutic applications of N-cyclohexyl-4-(2-methyl-1-piperidinyl)-3-nitrobenzamide in other neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to better understand the biochemical and physiological effects of N-cyclohexyl-4-(2-methyl-1-piperidinyl)-3-nitrobenzamide and its potential side effects.
Aplicaciones Científicas De Investigación
N-cyclohexyl-4-(2-methyl-1-piperidinyl)-3-nitrobenzamide has been primarily studied for its potential therapeutic applications in the treatment of addiction and other neurological disorders. It has been shown to be a potent and selective inhibitor of the enzyme histone deacetylase (HDAC), which plays a critical role in the regulation of gene expression. By inhibiting HDAC, N-cyclohexyl-4-(2-methyl-1-piperidinyl)-3-nitrobenzamide has the potential to modulate the expression of genes involved in addiction and other neurological disorders.
Propiedades
IUPAC Name |
N-cyclohexyl-4-(2-methylpiperidin-1-yl)-3-nitrobenzamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O3/c1-14-7-5-6-12-21(14)17-11-10-15(13-18(17)22(24)25)19(23)20-16-8-3-2-4-9-16/h10-11,13-14,16H,2-9,12H2,1H3,(H,20,23) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDCGOBNIFBKYDU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C2=C(C=C(C=C2)C(=O)NC3CCCCC3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclohexyl-4-(2-methylpiperidin-1-yl)-3-nitrobenzamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.